molecular formula C9H21NO B13639693 2-Ethoxy-3-ethylpentan-1-amine

2-Ethoxy-3-ethylpentan-1-amine

Cat. No.: B13639693
M. Wt: 159.27 g/mol
InChI Key: KCQNJORTTIEEIK-UHFFFAOYSA-N
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Description

2-Ethoxy-3-ethylpentan-1-amine is an organic compound with the molecular formula C9H21NO It is a member of the amine family, characterized by the presence of an ethoxy group and an ethyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-ethylpentan-1-amine can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide ion. For instance, ethanol can be used to obtain the ethoxy group, and 3-methylpentan-2-ol can be used to form the pentane backbone . The reaction typically proceeds under basic conditions, often using sodium or potassium hydroxide as the base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-ethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or other alkoxide ions can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Ethoxy-3-ethylpentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethoxy-3-ethylpentan-1-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-methylpentane: Similar in structure but lacks the amine group.

    3-Ethylpentan-1-amine: Similar but lacks the ethoxy group.

    2-Ethoxy-3-ethylhexane: Similar but with a longer carbon chain.

Uniqueness

2-Ethoxy-3-ethylpentan-1-amine is unique due to the presence of both an ethoxy group and an ethyl group on the pentane backbone, combined with an amine functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Biological Activity

Chemical Structure

The structure of 2-Ethoxy-3-ethylpentan-1-amine features a pentane backbone with ethyl and ethoxy groups, which can influence its biological properties. The unique combination of these groups may lead to distinct reactivity patterns compared to simpler amines.

Biological Activities

Amines, including this compound, are known for a variety of biological activities:

  • Antimicrobial Properties : Similar amines have demonstrated antimicrobial activity, making them potential candidates for developing new antibacterial agents.
  • Neurotransmitter Modulation : Some amines interact with neurotransmitter systems, influencing mood and cognitive functions.
  • Pharmacological Applications : Compounds structurally related to this compound have been explored for their roles in drug development, particularly in targeting specific receptors or enzymes.

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds provide insight into its potential effects:

  • Antimicrobial Activity : A study on similar alkylamines reported significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may exhibit similar properties.
  • Neuropharmacology : Research indicates that primary amines can act as substrates for monoamine transporters, potentially affecting neurotransmitter levels in the brain. This opens avenues for investigating this compound's role in neuropharmacology.
  • Reactivity with Biological Macromolecules : Interaction studies involving amines with proteins and nucleic acids have highlighted their potential therapeutic effects or toxicity. Understanding these interactions is essential for assessing the safety and efficacy of this compound.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
2-Ethylpentan-1-amine Lacks ethoxy group; simpler structureBasic amine properties
3-Ethylpentan-1-amine Different position of ethyl groupVariations in physical and chemical properties
Diethylamine Contains two ethyl groupsMore sterically hindered; distinct reactivity

This table illustrates the diversity within the class of amines while emphasizing the unique structure and potential functionalities of this compound.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-ethoxy-3-ethylpentan-1-amine

InChI

InChI=1S/C9H21NO/c1-4-8(5-2)9(7-10)11-6-3/h8-9H,4-7,10H2,1-3H3

InChI Key

KCQNJORTTIEEIK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CN)OCC

Origin of Product

United States

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